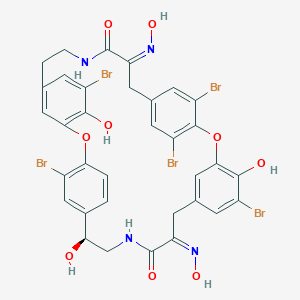

Bastadin 8

Description

Structure

2D Structure

Properties

CAS No. |

127709-45-9 |

|---|---|

Molecular Formula |

C34H27Br5N4O9 |

Molecular Weight |

1035.1 g/mol |

IUPAC Name |

(12Z,25Z,29S)-5,16,21,32,36-pentabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione |

InChI |

InChI=1S/C34H27Br5N4O9/c35-19-13-18-1-2-27(19)51-28-11-15(5-20(36)30(28)45)3-4-40-33(47)24(42-49)9-16-7-22(38)32(23(39)8-16)52-29-12-17(6-21(37)31(29)46)10-25(43-50)34(48)41-14-26(18)44/h1-2,5-8,11-13,26,44-46,49-50H,3-4,9-10,14H2,(H,40,47)(H,41,48)/b42-24-,43-25-/t26-/m1/s1 |

InChI Key |

XRCOVLHHCDFIHF-DAQHDTCKSA-N |

SMILES |

C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br |

Isomeric SMILES |

C1CNC(=O)/C(=N\O)/CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)C/C(=N/O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br |

Canonical SMILES |

C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br |

Synonyms |

bastadin 8 |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors

Enzymatic Derivation from Bromotyrosine Units

The foundational building blocks for bastadins are bromotyrosine units. mdpi.comuni-duesseldorf.denih.gov The biosynthesis likely begins with the hydroxylation of phenylalanine to form tyrosine, followed by bromination catalyzed by flavin-dependent halogenases. mdpi.comvliz.be This process incorporates bromine atoms into the tyrosine structure, yielding bromotyrosine derivatives. mdpi.comuni-duesseldorf.denih.gov Further enzymatic reactions, including deamination, methylation, and conversion of a keto group to an oxime functionality via an oximinotransferase, contribute to the formation of key intermediates. mdpi.comnih.govresearchgate.net The resulting brominated tyrosine derivatives serve as the fundamental units that are assembled to form the more complex bastadin structures.

Hemibastadin Intermediates in Biogenesis

Hemibastadins are recognized as crucial intermediates in the biosynthetic pathway of bastadins. mdpi.comuni-duesseldorf.deresearchgate.net These compounds represent the monomeric or "half" units that are subsequently coupled to form the dimeric or macrocyclic bastadins. mdpi.comresearchgate.net The formation of hemibastadins involves the peptidic condensation of brominated amino acids, followed by oxidation of α-amino units to yield oxime functionalities. mdpi.comuni-duesseldorf.de This sequence of reactions produces hemibastadins, which then undergo dimerization. mdpi.com

Dimerization Mechanisms: Carbon-Carbon and Aryl Ether Linkages

The dimerization of hemibastadins is a critical step in bastadin biosynthesis, leading to the formation of either open-chain or macrocyclic bastadins. mdpi.comuni-duesseldorf.deresearchgate.net This dimerization can occur through two primary mechanisms: the formation of direct carbon-carbon aryl linkages or the formation of aryl ether bonds. mdpi.comuni-duesseldorf.deresearchgate.net Macrocyclic bastadins, such as Bastadin 8, are more frequently encountered and are formed through these dimerization processes. mdpi.comresearchgate.net Synthetic strategies for bastadins have explored methods like macroetherification and amide bond formation to achieve these linkages, reflecting the types of connections observed in the natural products. nih.govaua.gr

Oxidative Phenolic Coupling in Macrocyclization

Oxidative phenolic coupling plays a significant role in the macrocyclization of bastadin precursors. mdpi.comnih.govuq.edu.auresearchgate.net This process involves the oxidation of phenolic hydroxyl groups on the bromotyrosine-derived units, generating reactive phenoxy radicals. researchgate.net These radicals can then undergo coupling reactions, forming new carbon-carbon or carbon-oxygen (aryl ether) bonds that bridge different parts of the molecule, leading to the closure of the macrocyclic ring system characteristic of many bastadins. mdpi.comuni-duesseldorf.denih.govresearchgate.net Enzymatic catalysis, potentially involving peroxidases or monooxygenases, is likely involved in facilitating these oxidative coupling events. uq.edu.auresearchgate.netuni-heidelberg.de

Proposed Enantiodivergent Steps and Their Enzymatic Basis

The biosynthesis of bromotyrosine alkaloids, including bastadins, may involve enantiodivergent steps, contributing to the structural diversity observed in this class of compounds. mdpi.comresearchgate.netresearchgate.net Enantiodivergence refers to a process where a single pathway can lead to the formation of enantiomers or mixtures of enantiomers. mdpi.comresearchgate.net In the context of bastadin biosynthesis, a proposed key enantiodivergent step is the dearomatization of an intermediate, potentially catalyzed by a monooxygenase, such as a cytochrome P450 enzyme. mdpi.comresearchgate.net This enzymatic transformation could lead to the formation of intermediates with different absolute configurations, ultimately influencing the stereochemistry of the final bastadin product. mdpi.comresearchgate.net The isolation of enantiomers of known bromotyrosine alkaloids from marine sponges supports the hypothesis of enantiodivergent biosynthesis in these organisms. researchgate.net

Molecular Mechanisms of Action

Ryanodine (B192298) Receptor (RyR) Modulation

Ryanodine receptors (RyRs) are intracellular calcium channels located on the sarcoplasmic or endoplasmic reticulum, playing a critical role in calcium release from intracellular stores. Bastadin 8 and other bastadins have been shown to interact with these channels, modifying their activity.

Interaction with the RyR1/FKBP12 Complex

Bastadins, including Bastadin 5, have been demonstrated to interact potently with the complex formed by the ryanodine receptor isoform 1 (RyR1) and the FK506-binding protein of 12 kDa (FKBP12) in skeletal muscle. This interaction enhances a high-affinity conformation of RyR1 for ryanodine binding. physiology.orgnih.gov Bastadin 5, for instance, at a concentration of 5 µM, increased the binding capacity of [³H]ryanodine in sarcoplasmic reticulum membranes fivefold by stabilizing this high-affinity state without altering the affinity of the activator site for Ca²⁺ or the response to caffeine (B1668208) or adenine (B156593) nucleotides. nih.gov Unlike the immunosuppressant FK506, which promotes the dissociation of FKBP12 from RyR1, Bastadin 5 does not directly cause this dissociation but markedly enhances the release of FKBP12 induced by FK506. nih.gov These findings suggest that bastadins interact with a novel modulatory domain on FKBP12, providing insights into the functional interactions between FKBP12 and RyR1. nih.gov Structure-activity relationship studies with simplified cyclic analogues of Bastadin 5 have shown that the presence of the dibromocatechol ether moiety, corresponding to the 'western edge' of the Bastadin 5 structure, is important for activity in the ryanodine binding assay. acs.org

Influence on RyR2 Isoform Activity in Neuronal Cultures

While interactions with the skeletal muscle RyR1 isoform have been studied, research has also investigated the effects of bastadins on the RyR2 isoform, which is predominantly expressed in cardiac muscle and brain neurons. nih.govkarger.com Studies using cultured cerebellar granule cells, known to contain RyR2, have shown that several synthetic bastadins, including Bastadin 5 and analogues, can increase intracellular Ca²⁺ concentration in a concentration-dependent manner. karger.comresearchgate.net This effect was found to be sensitive to both ryanodine and FK-506, indicating the involvement of ryanodine receptors. karger.comaua.gr The potency of these active bastadins in increasing intracellular Ca²⁺ exceeded that of 20 mM caffeine. karger.com

Effects on Intracellular Calcium Ion Dynamics and Release

Bastadins influence intracellular calcium ion dynamics by modulating RyR activity, thereby affecting calcium release from intracellular stores. In skeletal muscle sarcoplasmic reticulum vesicles, Bastadin 5 has been shown to inhibit Ca²⁺ uptake and enhance Ca²⁺-induced Ca²⁺ release eightfold. nih.gov In cultured cerebellar granule cells, active bastadins induced increases in intracellular calcium levels. karger.comresearchgate.net Furthermore, at a concentration of 5 µM, active bastadins in the presence of ryanodine prevented a thapsigargin-induced increase in intracellular Ca²⁺. nih.govkarger.com Thapsigargin is an inhibitor of SERCA pumps, which are responsible for calcium uptake into the sarcoplasmic/endoplasmic reticulum, and its action typically leads to a passive leak of calcium and subsequent increase in cytoplasmic calcium. physiology.org The ability of bastadins to prevent this increase in the presence of ryanodine suggests a complex interplay with calcium handling mechanisms.

Allosteric Regulation and Bimodal Channel Activity

Bastadins are considered to possess properties of allosteric modulators of the RyR1/FKBP12 complex. nih.gov Their interaction site appears to be distinct from binding sites for other RyR effectors like Ca²⁺, Mg²⁺, ATP, caffeine, or ryanodine itself. nih.gov The modulation by bastadins can lead to a bimodal mechanism of action. mdpi.com While some bastadins, like Bastadin 5, enhance ryanodine binding and channel activity (agonism), certain analogues, such as an 18-membered ring analogue of Bastadin 5, have been shown to inhibit ryanodine binding under the same conditions (antagonism). acs.orgmdpi.com This suggests that subtle structural differences within the bastadin family can result in opposing effects on RyR channel activity, indicating interaction with a common effector site that can be modulated in different ways. mdpi.com

Enzyme Inhibition Profiles

Beyond their effects on calcium channels, bastadins have also demonstrated inhibitory activity against certain enzymes.

Inosine-5′-Phosphate Dehydrogenase (IMPDH) Modulation

This compound has shown moderate inhibitory activity against inosine-5′-phosphate dehydrogenase (IMPDH). researchgate.netresearchgate.netscribd.com IMPDH is a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides, catalyzing the NAD-dependent oxidation of inosine (B1671953) 5′-monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP). scialert.netresearchgate.netidrblab.net This step is rate-limiting in the pathway and is important for cell growth and proliferation. scialert.netidrblab.net Inhibition of IMPDH can therefore impact the cellular pools of guanine nucleotides. Bastadin 10 has also been identified as a moderate inhibitor of IMPDH. scribd.com

Topoisomerase II Inhibition

Bastadins, including Bastadin 14, have demonstrated the ability to inhibit Topoisomerase II activity. uni-duesseldorf.dejst.go.jpscispace.com Topoisomerase II is an essential enzyme involved in DNA replication, transcription, recombination, and repair by managing DNA topology. nih.gov Inhibition of this enzyme can lead to DNA damage and ultimately cell death, particularly in rapidly dividing cells. While this compound itself is mentioned as cytotoxic, specific detailed research findings solely focused on its Topoisomerase II inhibitory activity were not explicitly found in the search results, though other bastadins like Bastadin 14 are noted for this mechanism. uni-duesseldorf.dejst.go.jpscispace.com

Dihydrofolate Reductase Inhibition

Another enzyme targeted by certain bastadins is dihydrofolate reductase (DHFR). uni-duesseldorf.dejst.go.jp DHFR is crucial for the synthesis of tetrahydrofolate, a coenzyme necessary for the synthesis of purines, thymidine, and certain amino acids, all vital for cell proliferation. jst.go.jpnih.gov Inhibiting DHFR depletes the cellular pool of tetrahydrofolate, thereby hindering DNA synthesis and cell division. nih.gov Similar to Topoisomerase II inhibition, while some bastadins (e.g., Bastadin 14) are reported to inhibit DHFR, specific detailed research findings focusing exclusively on this compound's activity against this enzyme were not prominently featured in the provided search results. uni-duesseldorf.dejst.go.jp

Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT) Suppression

Bastadins, including this compound, have been investigated for their effects on Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT). nii.ac.jpdaneshyari.com ACAT is an enzyme involved in the esterification of cholesterol, a process important for cholesterol storage and transport. nii.ac.jp Inhibition of ACAT can suppress the accumulation of cholesterol esters in cells, such as macrophages, which is relevant in the context of conditions like atherosclerosis. nii.ac.jp Studies have shown that this compound can inhibit the formation of foam cells in human monocyte-derived macrophages by suppressing cholesterol ester accumulation. nii.ac.jp

| Compound | ACAT-1 Inhibition (IC₅₀) | ACAT-2 Inhibition (IC₅₀) |

| This compound | Data not explicitly found | Data not explicitly found |

| Bastadin 6 | Inhibitory effect observed nii.ac.jp | Inhibitory effect observed nii.ac.jp |

Note: Specific IC₅₀ values for this compound against ACAT-1 and ACAT-2 were not explicitly available in the provided search snippets, although its inhibitory effect on foam cell formation, which involves ACAT activity, was reported. nii.ac.jp

Phenoloxidase Activity Modulation (Derivative-Specific)

Certain bastadin derivatives, particularly 5,5'-dibromohemibastadin-1 (DBHB), have been shown to modulate phenoloxidase activity. mdpi.comnih.govtandfonline.comresearchgate.netresearchgate.net Phenoloxidases are enzymes involved in various biological processes, including the formation of adhesive proteins in marine organisms like mussels, which is relevant to biofouling. nih.govtandfonline.comresearchgate.netresearchgate.net DBHB has been identified as a potent inhibitor of blue mussel phenoloxidase. nih.govresearchgate.netresearchgate.net This inhibition is thought to occur through the complexation of copper(II) ions in the enzyme's catalytic center by the α-oxo-oxime moiety of the compound. researchgate.net

| Derivative | Target Enzyme | IC₅₀ Value | Reference |

| 5,5'-dibromohemibastadin-1 (DBHB) | Blue mussel phenoloxidase | 0.84 µM researchgate.net, 0.8 µM nih.gov | nih.govresearchgate.net |

Cellular Signaling Pathway Modulation

Beyond direct enzyme inhibition, certain bastadins and their derivatives have been observed to influence various cellular signaling pathways, particularly those involved in cell growth, proliferation, and survival.

Akt/mTOR Pathway Influence (Derivative-Specific)

Some bastadin derivatives have been reported to suppress the Akt/mTOR signaling pathway. researchgate.netresearchgate.netugr.esnih.govresearchgate.netscispace.com The Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis. nih.govresearchgate.net Its dysregulation is frequently observed in various cancers. researchgate.net Suppression of this pathway can contribute to the anti-proliferative and pro-apoptotic effects of these compounds. For instance, 5,5'-dibromohemibastadin-1 (DBHB) has been found to suppress the Akt/mTOR signaling pathway. researchgate.netugr.es

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (Derivative-Specific)

Modulation of Mitogen-Activated Protein Kinase (MAPK) pathways has also been associated with certain bastadin derivatives. researchgate.netugr.esacs.org MAPK pathways, including ERK1/2 and p38, are involved in transmitting signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and apoptosis. researchgate.netacs.org Inhibition or modulation of these pathways can impact cellular responses to growth factors and stress. Some studies indicate that certain bastadin derivatives can inhibit MAPK pathways, specifically ERK1/2 and p38. researchgate.netugr.es

Biological Activities and Preclinical Investigations

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including tumor growth and metastasis. Several bastadins, including bastadin 6 and synthetic derivatives, have demonstrated anti-angiogenic properties by interfering with key steps of this process. While specific detailed studies on the anti-angiogenic effects of bastadin 8 are less extensively reported in the provided search results compared to other analogs like bastadin 6, the class as a whole has shown activity in this area.

Inhibition of Endothelial Cell Proliferation

Inhibition of endothelial cell proliferation is a primary mechanism by which compounds can exert anti-angiogenic effects. Studies on bastadin 6 have shown selective growth inhibitory activity against human umbilical vein endothelial cells (HUVECs) jst.go.jpmdpi.com. Bastadin 6 exhibited potent anti-proliferative activity against HUVECs with an IC₅₀ of 0.052 µM, demonstrating a significant selectivity index (17–106-fold) compared to normal fibroblasts and certain tumor cell lines jst.go.jp. While this specific data pertains to bastadin 6, it highlights the potential for related bastadins to impact endothelial cell proliferation.

Suppression of Vascular Endothelial Growth Factor (VEGF)-Induced Migration

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates the migration of endothelial cells, a crucial step in the formation of new blood vessels. Bastadin 6 has been shown to inhibit VEGF-induced migration of HUVECs jst.go.jpmdpi.com. This suppression of migration was observed at a concentration of 1 µM for bastadin 6 researchgate.net. The ability of bastadins to interfere with VEGF-mediated processes suggests a mechanism for their anti-angiogenic effects.

Abrogation of Basic Fibroblast Growth Factor (bFGF)-Induced Tube Formation

Basic Fibroblast Growth Factor (bFGF) is another potent inducer of angiogenesis, promoting the formation of capillary-like tubes by endothelial cells. Bastadin 6 has been reported to inhibit bFGF-induced tube formation in HUVECs jst.go.jpmdpi.com. This effect was observed at a concentration of 0.1 µM for bastadin 6 researchgate.net. The disruption of tube formation indicates that bastadins can interfere with the organizational processes required for angiogenesis.

Antineoplastic and Cytostatic Activities in vitro

Bastadins, including this compound, have been investigated for their direct effects on cancer cells, exhibiting antineoplastic and cytostatic activities in various in vitro models.

Growth Inhibition in Leukemic Cell Lines (e.g., L1210 leukemia)

Early studies on the cytotoxic activity of bastadins reported the potential of this compound and bastadin 9 against the L1210 leukemia cell line researchgate.netresearchgate.netuni-duesseldorf.deacs.org. These investigations determined the effective dose 50% (ED₅₀) values for growth inhibition. This compound demonstrated cytotoxic potential against L1210 leukemia cells with an ED₅₀ value of 4.9 µM researchgate.netresearchgate.netuni-duesseldorf.de. This finding indicated that this compound possesses inherent activity against certain types of cancer cells in a laboratory setting.

Data Table: Growth Inhibition of this compound in L1210 Leukemia Cells

| Cell Line | ED₅₀ (µM) |

| L1210 leukemia | 4.9 |

Cytotoxicity in Human and Murine Solid Tumor Cell Lines

Beyond leukemic cell lines, the cytotoxic properties of bastadins have been evaluated in a range of human and murine solid tumor cell lines. While detailed, comprehensive data specifically for this compound across a large panel of solid tumor cell lines is not prominently featured in the provided search results, the broader class of bastadins has shown cytotoxic effects. For instance, bastadin 14 exhibited cytotoxicity against human tumor cell lines such as A-549 lung carcinoma and HT-29 colon adenocarcinoma, as well as the murine P-388 lymphotic leukemia cell line, with IC₅₀ values in the low micromolar range (2-2.5 µM) researchgate.netuni-duesseldorf.de. Other bastadins, including bastadins 4, 5, 6, 7, 12, 13, 21, and 24, have also demonstrated cytotoxic activity with mean IC₅₀ values ranging from 0.6 to 10.1 µM against a panel of 36 different human tumor cell lines researchgate.netuni-duesseldorf.de. This compound has been reported to show moderate inhibitory activity researchgate.netresearchgate.net.

These findings collectively indicate that bastadins, as a class, possess in vitro cytotoxic and antineoplastic activities against various cancer cell types, including both liquid and solid tumors. While specific detailed data for this compound on a wide array of solid tumor lines may require further focused investigation, its activity against L1210 leukemia establishes its cytotoxic potential.

Antimicrobial Efficacy

The antimicrobial properties of marine natural products are an area of ongoing research.

While some marine organisms and compounds have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, the conducted searches did not yield specific research findings detailing the antimicrobial efficacy of this compound against these particular microorganisms. Other bastadin derivatives, such as bastadin-6-34-O-sulfate ester, have shown anti-MRSA activity, but this activity has not been specifically attributed to this compound in the search results. Research has also explored the antimicrobial activity of bacteriocins produced byEnterococcus faecalis against Staphylococcus aureus and Enterococcus faecalis, which is a different area of investigation.

Anti-atherosclerotic Potential

Atherosclerosis is a disease characterized by the accumulation of lipids and inflammation in arterial walls, involving the formation of foam cells from macrophages.

Inhibition of Cholesterol Ester Accumulation

Research into the biological activities of bastadins has identified their capacity to inhibit the accumulation of cholesterol ester in macrophages. This effect is considered relevant to the study of atherosclerosis, where the formation of foam cells, characterized by accumulated cholesterol esters within macrophages, plays a significant role in lesion progression. Studies have shown that various bastadins isolated from marine sponges, such as Ianthella vasta, can suppress the formation of foam cells induced by acetylated low-density lipoproteins in human monocyte-derived macrophages. researchgate.netbidd.group

In investigations comparing the inhibitory effects of several bastadins on foam cell formation at a concentration of 5 µM, this compound demonstrated 5% inhibition. researchgate.net While Bastadin 6 exhibited the strongest inhibition at 96% at the same concentration, this compound showed a comparatively lower effect. researchgate.net The mechanism underlying the inhibitory effects of some bastadins on cholesterol ester accumulation involves the suppression of acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol. bidd.group

The observed differences in inhibitory potency among the bastadins suggest that structural variations influence their activity in suppressing cholesterol ester accumulation. researchgate.net

Other Noteworthy Biological Modulations

Beyond the modulation of cholesterol metabolism, this compound and related bastadins or their analogues have been investigated for other biological activities, including effects on opioid receptors, antifouling properties, and nematocidal activity.

Selective Delta-Opioid Receptor Activity

Studies on bastadins have indicated that some members of this compound class possess affinity for opioid receptors. Specifically, Bastadin 26, another bastadin isolated from the Australian marine sponge Ianthella flabelliformis, has shown potent and selective affinity for guinea pig delta-opioid receptors with a Ki value of 100 nM. pherobase.com Further testing revealed that Bastadin 26 had significantly lower or no affinity for guinea pig mu- and kappa-opioid receptors, highlighting its selectivity for the delta-opioid receptor subtype. pherobase.com While this activity has been observed for Bastadin 26, it suggests the potential for other bastadins, including this compound, to interact with opioid receptors, although specific data for this compound's opioid receptor activity was not found in the consulted literature. The delta-opioid receptor is considered a promising target for the treatment of pain with potentially reduced adverse effects compared to mu-opioid receptor agonists. wikipedia.org

Antifouling Properties of Analogues

Marine organisms are a rich source of natural products with antifouling properties, which deter the settlement and growth of organisms on submerged surfaces. nih.gov Bastadins and their congeners, particularly hemibastadins, have been investigated for their potential as environmentally friendly antifouling agents. nih.govnih.govacs.orgchem960.comnih.gov

Hemibastadin congeners have demonstrated remarkable antifouling activity. nih.gov For example, 5,5'-dibromohemibastadin-1 (DBHB), a hemibastadin analogue, has been shown to suppress the settlement of barnacle larvae. nih.gov This activity is believed to involve the inhibition of enzymes like blue mussel phenoloxidase, which plays a role in the attachment of fouling organisms. nih.gov Structure-activity relationship studies on analogues of hemibastadin-1 have further explored the features critical for their antifouling effects. acs.org While cyclic bastadins like this compound may exhibit toxicity, hemibastadin analogues have shown antifouling activity at non-toxic concentrations. nih.gov

Nematocidal Activity

This compound has demonstrated nematocidal activity, specifically against parasitic nematodes. Investigations into the anthelmintic screening of marine bromotyrosine alkaloids, including bastadins, have shown that this compound is effective against Haemonchus contortus, a pathogenic nematode affecting ruminants. ctdbase.orgbidd.groupnih.gov

In studies evaluating the nematocidal activity against exsheathed third-stage larvae of Haemonchus contortus, this compound showed inhibition towards larval motility after 72 hours of exposure. ctdbase.orgbidd.groupnih.gov this compound exhibited an IC50 value of 1.6 µM in this assay. ctdbase.orgbidd.groupnih.gov This finding highlights this compound as a compound with potent activity against this particular nematode species, suggesting its potential as a lead compound for the development of new anthelmintic agents. ctdbase.orgbidd.group Other bastadins, such as Bastadin 4, also showed nematocidal activity but at a lower potency compared to this compound. ctdbase.orgbidd.groupnih.gov

Nematocidal Activity against Haemonchus contortus Larvae

| Compound | IC50 after 72h (µM) |

| This compound | 1.6 |

| Hexadellin A | 10.0 |

| Bastadin 4 | 33.3 |

Inhibition of Foam Cell Formation in HMDMs at 5 µM

| Compound | Inhibition (%) |

| Bastadin 6 | 96 |

| Bastadin 16 | 88 |

| Bastadin 12 | 80 |

| Bastadin 9 | 80 |

| Bastadin 5 | 58 |

| Bastadin 7 | 39 |

| Bastadin 4 | 36 |

| Hemibastadin 1 | 5 |

| This compound | 5 |

Structure Activity Relationship Sar Studies

Influence of Bastarane Skeleton and Macrocyclic Architecture on Activity

The bastadins are characterized by a macrocyclic structure, generally a 28-member ring system, classified as either bastarane or isobastarane depending on the hydroxy-ether linkage. nih.govnih.gov SAR studies have indicated that the macrocyclic structure is crucial for the selective activity of these compounds, particularly their anti-angiogenic effects against endothelial cells. researchgate.net Bastarane-type bastadins, such as bastadin 5 and bastadin 6, have been shown to exhibit potent anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). jst.go.jp In contrast, isobastarane-type congeners, like bastadin 13 and bastadin 19, showed only moderate activity. jst.go.jp Acyclic bastadins, such as bastadin 3, demonstrated only weak activity with lower selectivity. jst.go.jp

Conformational analysis suggests that bastarane-type bastadins possess a moderately rigid conformation, while isobastarane structures are more flexible. researchgate.netjst.go.jp This difference in conformational rigidity is thought to be related to the observed differences in bioactivity between the two macrocyclic types. researchgate.netjst.go.jp The macrocycle's ability to twist and its resulting conformational symmetry may influence receptor binding. nih.govnih.gov

Role of Bromination Patterns and Aromatic Ring Substitutions

Bromine atoms are prominent substituents on the aromatic rings of bastadins and play a significant role in their biological activities. SAR studies on bastadin 6 analogues revealed that bromine atoms are important for potent and selective anti-proliferative activity against HUVECs. researchgate.netnih.govscilit.com A reduction in the number of bromine atoms resulted in diminished activity and selectivity. jst.go.jp Similarly, in studies of hemibastadin congeners, the presence of bromine substituents at the phenolic rings increased enzyme inhibitory properties. mdpi.com Replacement of bromine atoms with other halogens like chlorine or iodine resulted in only a negligible reduction in inhibitory activity in some contexts, suggesting that the presence of a halogen is important, though bromine may offer optimal activity in certain assays. mdpi.com

Significance of Oxime Moieties in Biological Efficacy

The presence of oxime moieties is a characteristic structural feature of bastadins. jst.go.jp SAR studies have demonstrated that the oxime function is essential for the potent anti-proliferative activity of bastadins, such as bastadin 6, against HUVECs. jst.go.jpnih.govscilit.com Protection or deletion of the oxime moiety led to a significant loss of growth inhibitory activity. jst.go.jp This suggests that the oxime moiety is crucial for interaction with the biological target, potentially through hydrogen bonding. researchgate.net

In the context of anti-fouling activity, the oxime function has also been identified as an important substituent. mdpi.com Studies on hemibastadin derivatives showed that the removal of the oxime function resulted in decreased activity. mdpi.com The α-hydroxyimino-amide moiety, containing the oxime, is considered an important pharmacophoric substructure, potentially due to copper-chelating properties that can lead to enzyme inhibition. mdpi.com The configuration of the oxime (E or Z) can also influence the conformation of the molecule and potentially its bioactivity. nih.gov

Impact of Dimerization and Hemibastadin Configuration on Biological Profiles

Bastadins are considered tetramers of brominated tyrosine derivatives, while hemibastadins are dimeric precursors. nih.govjst.go.jp The dimerization state and the specific configuration of hemibastadins influence their biological profiles. While bastadins are generally macrocyclic, hemibastadins are linear or simpler dimeric structures. nih.govjst.go.jpmdpi.com

Comparative studies have shown differences in activity between cyclic bastadins and linear bastadin congeners. For example, acyclic bastadin 3 showed weaker and less selective anti-proliferative activity compared to macrocyclic bastadins. jst.go.jp Hemibastadins themselves can exhibit biological activities, such as enzyme inhibition and anti-fouling properties. mdpi.commdpi.com The configuration of hemibastadins, such as hemibastadin-1 and hemibastadin-2, can also lead to differences in activity. nih.govresearchgate.net

Effects of Sulfate (B86663) Ester Modifications on Receptor Interaction

Some bastadins and hemibastadins isolated from Ianthella species have been found to incorporate O-sulfate ester modifications. mdpi.com These modifications can influence their interaction with biological targets. For instance, 1-O-sulfatohemibastadins-1 and -2 were found to be antagonists of the RyR1-FKBP12 Ca²⁺ channel, whereas bastadin-5, which lacks the sulfate ester, acts as a potent agonist for the same receptor complex. researchgate.net This suggests that the addition of a sulfate ester group can significantly alter the binding profile and functional outcome of bastadins and hemibastadins on specific receptors.

Comparative SAR of Natural and Synthetic Analogues

SAR studies often involve the comparison of natural bastadins with synthetic analogues featuring specific structural modifications. This approach allows for the systematic investigation of the contribution of individual functional groups and structural elements to the observed activity. Studies comparing natural bastadins with synthetic analogues have confirmed the importance of features such as the oxime moiety, bromination pattern, and macrocyclic structure for various activities, including anti-proliferative and anti-fouling effects. jst.go.jpmdpi.commdpi.com

For example, synthetic analogues of bastadin 6 with modifications to the oxime and bromine substituents were used to reveal their importance in anti-proliferative activity against HUVECs. researchgate.netnih.govscilit.com Similarly, synthetic hemibastadin congeners with varied halogen substituents, methylated groups, and different amine substituents were synthesized and tested to establish their SAR for inhibiting blue mussel phenoloxidase. mdpi.com These comparative studies are essential for identifying key pharmacophores and guiding the design of new compounds with improved or targeted biological activities. mdpi.com

Chemical Synthesis and Analog Design

Biomimetic Synthesis Approaches

Biomimetic synthesis aims to replicate proposed natural biosynthetic pathways in the laboratory. For bastadins, which are derived from brominated tyrosine units, a potential biomimetic route could involve oxidative coupling of phenolic precursors. While direct biomimetic synthesis of Bastadin 8 is not extensively detailed in the search results, biomimetic transformations have been explored for other natural products with similar structural features, such as stilbene (B7821643) oligomers and azole- and aryl-peptide alkaloids, suggesting this as a potential avenue for bastadin synthesis nih.govresearchgate.net. Phenolic oxidation has been recognized as an important method for the synthesis of bastadins and spiroisoxazolines researchgate.net. Experiments with biomimetic synthesis of alkaloids by intramolecular oxidative phenol (B47542) coupling reactions have also been described scispace.com.

Strategies for Diaryl Ether Backbone Construction (e.g., Iodonium (B1229267) Salt Methodology)

The formation of the diaryl ether linkages is a crucial step in bastadin synthesis. The iodonium salt methodology has been identified as a suitable approach for constructing these linkages, particularly for o-brominated diaryl ethers, which are characteristic of bastadins demokritos.graua.grresearchgate.netaua.gr. This method involves the reaction of phenols with diaryl iodonium salts, often in the presence of a base and solvent like pyridine/DMF . For example, in the synthesis of Bastadin 10 precursors, phenols react with diaryl iodonium salts derived from p-benzyloxybenzaldehyde in pyridine/DMF at 90°C to form the diaryl ether backbone . Satisfactory yields using the iodonium salt method have been achieved when the aliphatic side chain of the phenol lacks acidic or enolizable protons aua.gr. Solid-phase synthesis applications have also utilized coupling reactions in basic medium between modified dopamine (B1211576) on a solid support and a diaryliodonium salt to form the diaryl ether fragment researchgate.net.

Macrolactamization Methodologies for Macrocyclic Formation

The macrocyclic structure of this compound is formed through macrolactamization, the formation of an amide bond to close the large ring. This step typically requires high dilution conditions to favor intramolecular cyclization over intermolecular polymerization . Various coupling reagents can be employed for amide bond formation in the linear precursor before cyclization. For instance, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) have been used in DMF/CH₂Cl₂ for coupling fragments, achieving reasonable yields for the linear precursor . Macrolactamization itself can be achieved using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in solvents like DMF/CH₂Cl₂ under dilute conditions, yielding the macrocyclic product . Other methods for activating the carboxylic acid group in macrolactamization include the use of uranium-derived reagents or DMT-MM, or a mixture of a carbodiimide (B86325) and an additive like HOBt nih.gov. An entropically controlled macrolactamization using tandem Erlenmeyer condensation has also been reported for synthesizing cyclic isodityrosine (B1672229) peptide analogues of bastadin-5 acs.org.

Here is a table summarizing common reagents and conditions for macrolactamization in bastadin synthesis:

| Method | Reagents | Solvent | Conditions | Yield (%) |

| Amide Bond Formation | EDC, HOBt | DMF/CH₂Cl₂ | 0°C to room temperature | 68 |

| Macrocyclization | PyBOP, DIPEA | DMF/CH₂Cl₂ | High dilution, 0°C to RT | 52–61 |

| Macroetherification | K₂CO₃, 4Å sieves | DMSO | Dilute conditions, RT | 85 nih.gov |

| Intramolecular SNAr | (Used for simplified cyclic analogues) | Various | Base (e.g., K₂CO₃) | Varied nih.gov |

Chemoenzymatic Synthesis Techniques Utilizing Peroxidases

Chemoenzymatic synthesis combines chemical and enzymatic steps. Peroxidases, enzymes that catalyze oxidation reactions, have been explored for use in organic synthesis, including oxidative coupling reactions that could be relevant to bastadin synthesis. For instance, horseradish peroxidase has been used in the chemoenzymatic synthesis of usnic acid, another natural product involving oxidative coupling nih.gov. Dehaloperoxidase has also been shown to catalyze oxidation reactions rsc.org. While direct applications of peroxidases for this compound synthesis are not explicitly detailed in the search results, the use of enzymes like peroxidases for oxidative phenol coupling or other transformations within a chemoenzymatic route remains a potential strategy cardiff.ac.ukchemrxiv.org.

Stereoselective Synthesis of Chiral Intermediates and Absolute Configuration Determination

This compound contains chiral centers, and controlling the stereochemistry is essential for synthesizing the natural product and stereoisomers for biological evaluation. Stereoselective synthesis aims to produce a desired stereoisomer. This can involve using chiral starting materials (chiral pool), resolution of racemic mixtures, or using chiral auxiliaries or catalysts ethz.ch. Asymmetric dihydroxylation, a stereoselective reaction, has been used in the synthesis of the western part of Bastadin 10, introducing a stereogenic center with high enantiomeric excess . While the absolute configuration of this compound itself is not explicitly detailed in the search results, determining the absolute configuration of chiral molecules is typically achieved through methods like X-ray crystallography or by correlation with compounds of known absolute configuration ethz.chresearchgate.netunigoa.ac.innih.gov. Simplified cyclic analogues of bastadin-5 have been synthesized as racemic mixtures, although it is predicted that specific protein interactions would favor one enantiomer nih.gov.

Development of Simplified Cyclic and Linear Analogues

To understand the structure-activity relationships of bastadins and potentially develop simpler, more accessible compounds with similar biological activity, researchers have synthesized simplified cyclic and linear analogues. These analogues often embody key structural features of the bastadins, such as the brominated diaryl ether moiety. Simplified cyclic analogues of bastadin-5, with 14- and 18-membered rings, have been synthesized to study their interaction with ryanodine (B192298) receptors nih.govacs.org. These syntheses have utilized strategies like SNAr macroetherification nih.govacs.org. Linear analogues embodying segments of naturally occurring bastadins have also been prepared to investigate the importance of the macrocyclic structure for calcium-mobilizing activity aua.gr. Research findings indicate that constraining the diarylether moiety in a macrocycle is not always a prerequisite for activity, and open-chain analogues retaining the bromocatechol ether moiety can conserve calcium-releasing ability aua.gr.

Here is a table comparing some characteristics of simplified cyclic analogues:

| Analog Type | Ring Size (Members) | Key Structural Feature Embodied | Synthesis Strategy | Activity in Ryanodine Binding Assay |

| Simplified Cyclic | 14 | 'Western' edge of bastadin-5 | SNAr macroetherification | Enhanced ryanodine binding nih.govacs.org |

| Simplified Cyclic | 18 | 'Western' edge of bastadin-5 | SNAr macroetherification | Inhibited or enhanced binding nih.govacs.org |

| Simplified Linear | N/A | Segments of bastadins | Various chemical methods | Can retain calcium-releasing activity aua.gr |

Advanced Research Methodologies and Analytical Techniques

High-Resolution Spectroscopic Characterization (NMR, Mass Spectrometry)

The definitive structural elucidation of Bastadin 8 relies heavily on a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed insights into the molecular framework, connectivity, and elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for the complete assignment of the proton and carbon signals within the complex this compound structure. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the spin systems and long-range connectivities between protons and carbons. For instance, the diastereotopic nature of methylene protons in certain bastadins, including this compound, can be observed in the ¹H NMR spectrum, providing crucial conformational information. nih.gov A comprehensive bastadin NMR database has been developed to serve as a reference, facilitating the rapid identification of known bastadins and the structural determination of new analogs by comparing chemical shift values. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is critical for determining the molecular formula of this compound. The characteristic isotopic pattern resulting from the presence of multiple bromine atoms is a key feature in the mass spectrum of bastadins. For example, the mass spectrum of a related pentabrominated bastadin analog showed a distinct ion cluster consistent with the presence of five bromine atoms, allowing for the confident determination of its molecular formula. nih.gov

Below is a representative table of ¹H and ¹³C NMR data for a bastadin analog, illustrating the type of data generated.

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 35.8 | 3.32 (d, 14.0), 3.65 (d, 14.0) |

| 2 | 129.7 | - |

| 3 | 117.8 | 6.85 (s) |

| 4 | 151.2 | - |

| 5 | 115.3 | 7.48 (s) |

| 6 | 132.4 | - |

| 7 | 165.7 | - |

| 8 | 158.2 | - |

| 9 | 40.5 | 2.75 (m), 2.95 (m) |

Note: This table is a representative example based on published data for bastadin-like compounds and may not correspond exactly to this compound.

Chromatographic Techniques for Isolation and Purification (e.g., HPLC, ODS HPLC)

The isolation of this compound from its natural source, the marine sponge Ianthella basta, involves a multi-step purification process employing various chromatographic techniques. The initial extraction from the sponge material is typically followed by solvent-solvent partitioning to separate compounds based on their polarity. nih.gov

Subsequent purification steps frequently involve:

Gel Permeation Chromatography: Using supports like Sephadex LH-20 to separate compounds based on their size. nih.govucdavis.edu

Silica Gel Flash Chromatography: A standard technique for separating compounds with different polarities. ucdavis.edu

High-Performance Liquid Chromatography (HPLC): This is a crucial final step for obtaining highly pure this compound. Reversed-phase HPLC, particularly with an octadecyl-bonded silica (ODS) stationary phase, is commonly used. ucdavis.edunih.gov In this method, a nonpolar stationary phase is used with a polar mobile phase, and compounds are separated based on their hydrophobicity. Gradient elution, where the composition of the mobile phase is changed over time (e.g., from a higher to a lower polarity), is often employed to achieve optimal separation of the complex mixture of bastadins present in the crude extract. ucdavis.edu

An improved procurement procedure for pure samples of related bastadins has been described, highlighting the importance of optimized chromatographic methods. nih.gov

Stereochemical Assignment Methodologies (e.g., Mosher-Trost Method)

Determining the absolute stereochemistry of chiral centers is a critical aspect of the structural elucidation of natural products. For this compound, which possesses a chiral center at the C-6 position, the Mosher-Trost method has been successfully applied. nih.gov

This method involves the chemical derivatization of the chiral alcohol with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chlorides, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons in the vicinity of the newly formed ester linkage for the two diastereomers, the absolute configuration of the original alcohol can be determined. The successful application of this method established the 6S configuration for this compound. nih.gov

In vitro Bioassays for Target Engagement and Cellular Response Quantification

To investigate the biological activity of this compound and its analogs, a variety of in vitro bioassays are utilized. These assays are designed to quantify the interaction of the compound with its molecular target and the resulting cellular response.

Cytotoxicity Assays: The growth inhibitory effects of bastadins have been evaluated against various human cancer cell lines. nih.gov Assays such as the Cell Counting Kit-8 (CCK-8) can be employed to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀), providing a measure of its cytotoxic potency. nih.gov

Target-Based Assays: Bastadins are known to modulate the activity of the ryanodine (B192298) receptor (RyR) calcium release channel, a large ion channel complex in the sarcoplasmic and endoplasmic reticulum. nih.govnih.gov The interaction with this target can be studied using:

[³H]Ryanodine Binding Assays: Changes in the binding of radiolabeled ryanodine to the RyR channel in the presence of bastadins can indicate modulation of the channel's conformation. nih.gov

Calcium Flux Assays: The effect of bastadins on calcium release from intracellular stores can be monitored using fluorescent calcium indicators like fluo-3 in cultured cells, such as cerebellar granule neurons. nih.govresearchgate.net

Antibacterial Assays: The antibacterial activity of this compound has been assessed against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. nih.gov

These bioassays have revealed that bastadins can act as modulators of the RyR/FKBP12 receptor complex, with some analogs stabilizing the open conformation of the channel. nih.govnih.govresearchgate.net

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions

Computational chemistry and molecular modeling play an increasingly important role in understanding the interactions between ligands like the bastadins and their biological receptors. These methods provide insights into the structural basis of activity and can guide the design of new, more potent analogs.

Molecular Mechanics Calculations: These calculations have been used to investigate the thermodynamic stability of different oxime isomers in bastadins, suggesting that the naturally produced configuration may isomerize to a more stable form during isolation. nih.govresearchgate.net

These computational approaches are valuable for rationalizing the observed biological activities and for predicting the potential effects of structural modifications.

Photochemical and Thermal Isomerization Studies for Oxime Configuration Analysis

The configuration of the oxime functional groups in the bastadin framework is a key stereochemical feature that can influence biological activity. It has been proposed that the observed (E,E)-, (E,Z)-, or (Z,E)-dioxime configurations in isolated bastadins could be artifacts of the isolation and storage process rather than the true natural forms. nih.govresearchgate.net

To investigate this, photochemical and thermal isomerization studies have been conducted on bastadin analogs. These studies involve exposing the compounds to light (photochemical isomerization) or heat (thermal isomerization) and monitoring the changes in the isomeric ratio, typically by NMR spectroscopy or HPLC. The results of these experiments, in conjunction with molecular mechanics calculations, support the hypothesis that the (Z)-oxime configuration may be the initial biosynthetic product, which then isomerizes to the more thermodynamically stable (E)-isomer during extraction and work-up. nih.gov This highlights the importance of carefully considering potential isomerization when isolating and characterizing natural products with configurationally labile functional groups.

Emerging Research Directions and Unaddressed Gaps

Elucidation of Comprehensive Molecular Pathways for Bastadin 8-Induced Effects

Current understanding of this compound's molecular effects is largely centered on its interaction with the RyR-FKBP12 complex, which is crucial for calcium signaling. However, the broader downstream consequences of this interaction remain to be fully elucidated. The modulation of intracellular calcium levels is known to impact a wide array of cellular processes, and therefore, a more comprehensive investigation into the signaling cascades affected by this compound is warranted.

Initial studies have indicated that this compound, along with Bastadin 9, exhibits cytotoxic potential against the L1210 leukemia cell line, with an ED50 value of 4.9 µM researchgate.net. The precise molecular pathways leading to this cytotoxicity are not yet fully understood. It is hypothesized that the disruption of calcium homeostasis plays a significant role, potentially triggering apoptotic pathways. Future research should aim to identify the specific downstream effectors of this compound-induced calcium signaling, including the activation of caspases, modulation of Bcl-2 family proteins, and the potential involvement of other signaling pathways that are sensitive to calcium fluctuations.

Furthermore, other bastadins have demonstrated anti-angiogenic properties mdpi.comresearchgate.netresearchgate.net. For instance, Bastadin 6 has been shown to inhibit tumor angiogenesis by inducing selective apoptosis in endothelial cells researchgate.net. While the anti-angiogenic potential of this compound has not been explicitly detailed, it represents a promising avenue for future investigation. Research in this area should focus on whether this compound can inhibit key processes in angiogenesis, such as endothelial cell proliferation, migration, and tube formation, and the molecular mechanisms underlying these potential effects.

Advanced Understanding of RyR-FKBP12 Complex Interaction Mechanisms

The interaction between bastadins and the RyR-FKBP12 complex is a critical aspect of their mechanism of action nih.gov. Bastadins are known to modulate the activity of this complex, which is a key regulator of calcium release from the sarcoplasmic reticulum nih.gov. However, the precise binding site and the conformational changes induced by this compound within this complex are not yet fully characterized.

Studies on other bastadins, such as Bastadin 5, have shown that they can stabilize a high-affinity conformation of the RyR-1 for ryanodine (B192298) and enhance the release of FKBP12 induced by FK506, suggesting a novel modulatory domain on FKBP12 as the effector site nih.gov. It is crucial to determine if this compound interacts with the RyR-FKBP12 complex in a similar manner. High-resolution structural studies, such as cryo-electron microscopy and X-ray crystallography, could provide detailed insights into the binding interface.

Furthermore, the functional consequences of this compound binding to different isoforms of the RyR, such as RyR1 found in skeletal muscle and RyR2 in cardiac muscle and neurons, need to be explored nih.govnih.gov. Understanding the isoform selectivity of this compound is essential for predicting its tissue-specific effects and potential therapeutic applications.

Optimization Strategies for Enhanced Biological Activity and Selectivity

The development of more potent and selective this compound analogs is a key area for future research. Structure-activity relationship (SAR) studies on the bastadin scaffold have provided some initial insights into the chemical features that are important for biological activity researchgate.netnih.govnih.gov. For example, studies on simplified cyclic analogs of Bastadin 5 have highlighted the importance of the dibromocatechol ether moiety, which corresponds to the 'western edge' of the bastadin structure, for activity nih.gov.

Future optimization strategies for this compound should focus on systematic modifications of its structure to enhance its interaction with the RyR-FKBP12 complex and improve its therapeutic index. This could involve the synthesis of a library of this compound derivatives with variations in the bromine substitution pattern, the macrocyclic ring size, and the nature of the oxime functional group.

Computational modeling and in silico screening can be valuable tools in guiding the rational design of new analogs with improved properties. These computational approaches can help in predicting the binding affinity and selectivity of novel derivatives, thereby prioritizing the most promising candidates for chemical synthesis and biological evaluation.

Addressing Methodological Gaps in Bastadin Research

The study of bastadins, including this compound, is associated with several methodological challenges that need to be addressed to advance the field. One of the primary hurdles is the limited availability of pure this compound from its natural source, the marine sponge Ianthella basta. This scarcity necessitates the development of efficient and scalable total synthesis routes to provide sufficient quantities of the compound for extensive biological testing.

Another methodological gap lies in the limitations of the current in vitro assays used to study the effects of bastadins on the RyR-FKBP12 complex. While [3H]-ryanodine binding assays are commonly used, they provide an indirect measure of channel activity. More direct functional assays, such as single-channel recordings in planar lipid bilayers and advanced live-cell imaging techniques to monitor intracellular calcium dynamics with high spatiotemporal resolution, are needed for a more detailed understanding of this compound's effects.

Furthermore, the development of more relevant in vivo models is crucial for evaluating the therapeutic potential of this compound. While some studies have utilized cancer cell lines, there is a need for animal models of diseases where dysregulated calcium signaling is implicated, such as certain types of muscular dystrophies or cardiac arrhythmias, to assess the in vivo efficacy and safety of this compound and its analogs.

Exploration of Novel Biological Targets and Cellular Processes

While the RyR-FKBP12 complex is the most well-characterized target of the bastadin family, it is possible that these compounds interact with other biological targets and modulate additional cellular processes. The pleiotropic effects observed for some bastadins, such as anti-angiogenic and cytotoxic activities, suggest the potential for multiple mechanisms of action researchgate.netmdpi.comresearchgate.net.

Future research should aim to identify novel binding partners of this compound through techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and chemical proteomics approaches. A broader screening of this compound against a panel of kinases, phosphatases, and other enzymes involved in key signaling pathways could also reveal unexpected targets.

The investigation of this compound's effects on cellular processes beyond calcium signaling, such as cell cycle progression, apoptosis, and cell migration, is also a promising area of research. Understanding the full spectrum of its biological activities will be essential for identifying new therapeutic applications for this intriguing marine natural product.

Addressing Theoretical and Empirical Gaps in Bastadin Research

Despite the progress made in understanding the biological activities of bastadins, several theoretical and empirical gaps remain. From a theoretical perspective, a comprehensive model that explains how the structural variations among different bastadins translate into their diverse biological activities is still lacking. The development of such a model would require a combination of computational chemistry, structural biology, and extensive SAR data.

Empirically, there is a significant lack of data on the pharmacokinetic and pharmacodynamic properties of this compound. Information on its absorption, distribution, metabolism, and excretion (ADME) is essential for its development as a potential therapeutic agent. Furthermore, the long-term effects and potential toxicity of this compound in vivo have not been thoroughly investigated.

Another empirical gap is the limited understanding of the role of bastadins in their natural source, the marine sponge Ianthella basta. It is hypothesized that these compounds may serve as a chemical defense mechanism, but their precise ecological function remains to be determined.

Future Prospects for this compound Analog Development and Derivatization

The development of this compound analogs and derivatives holds significant promise for the discovery of novel therapeutic agents. By leveraging the existing knowledge of the SAR of the bastadin scaffold, medicinal chemists can design and synthesize new compounds with improved potency, selectivity, and drug-like properties nih.govnih.gov.

One promising direction for analog development is the creation of hybrid molecules that combine the key pharmacophoric features of this compound with other bioactive moieties. This approach could lead to the development of multifunctional compounds with enhanced therapeutic efficacy.

Furthermore, the exploration of different macrocyclic ring sizes and conformations could lead to the discovery of analogs with novel pharmacological profiles. As has been observed with simplified analogs of Bastadin 5, even subtle changes in the macrocyclic structure can lead to a switch from agonist to antagonist activity at the RyR-FKBP12 complex nih.gov. This highlights the potential for fine-tuning the biological activity of bastadins through careful chemical design. The synthesis of focused libraries of this compound derivatives for high-throughput screening against a variety of biological targets is a viable strategy for uncovering new therapeutic applications.

Q & A

Q. What statistical approaches are recommended for analyzing bioassay data involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.